5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of substituted naphthyridine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A related compound with similar structural features.
Naphthyridine Derivatives: Other derivatives of naphthyridine with varying functional groups.
Uniqueness
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride (CAS No. 1201785-01-4) is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H11ClN2O
- Molecular Weight : 186.64 g/mol
- IUPAC Name : this compound
- Purity : Typically >95%
Biological Activity Overview
The biological activities of this compound are primarily associated with its derivatives and related compounds in the naphthyridine family. Research indicates that these compounds exhibit a range of pharmacological effects:
-
Anticancer Activity :
- Several studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells. For instance, canthinone derivatives have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL .
- The mechanism involves cell cycle arrest and induction of apoptotic pathways, making these compounds candidates for cancer therapy .
- Antimicrobial Properties :
- Neurological Effects :
- Anti-inflammatory Activity :
Case Study 1: Anticancer Mechanisms
A recent study focused on the synthesis and biological evaluation of novel derivatives of tetrahydro-naphthyridinones. These compounds were tested against human leukemia cell lines (Kasumi-1) and showed significant induction of apoptosis at specific concentrations (7 μM for G0/G1 arrest and 45 μM for G2 arrest) . The study highlighted the potential of these derivatives in developing targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of various naphthyridine derivatives demonstrated effective inhibition against multiple bacterial strains. The study reported a notable growth inhibition rate against Fusarium graminearum (74.5%) and Fusarium solani (57.9%) when treated with specific naphthyridine compounds . This suggests a broad spectrum of activity that could be harnessed for therapeutic applications.
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivatives | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
Anticancer | Canthinone Derivatives | HeLa Cancer Cells | 10.47 - 15.03 μg/mL |
Antimicrobial | Naphthyridine Derivatives | Bacillus cereus | MIC = 15.62 µg/mL |
Antifungal | Specific Naphthyridines | Fusarium graminearum | Growth Inhibition = 74.5% |
Anti-inflammatory | Various Naphthyridines | RAW 264.7 Macrophages | IC50 = 7.73 - 15.09 μM |
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1,4,9H,2-3,5H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISPMLIIGNHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672003 |
Source
|
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-01-4 |
Source
|
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.